molecular formula C10H18ClN5O B157731 Mesoprazine CAS No. 1824-09-5

Mesoprazine

Cat. No.: B157731
CAS No.: 1824-09-5
M. Wt: 259.73 g/mol
InChI Key: PMYBBBROJPQQQV-UHFFFAOYSA-N
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Description

Mesoprazine is a chemical compound with the molecular formula C10H18ClN5O. It is known for its applications in various fields, including medicine and industrial chemistry. This compound belongs to the class of phenothiazines, which are widely used for their antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mesoprazine typically involves the reaction of 2-methoxy-10H-phenothiazine with N,N,2-trimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including cyclization and sulfenylation reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of specific solvents and bases to achieve high yield and purity. Analytical methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to characterize the final product .

Chemical Reactions Analysis

Types of Reactions: Mesoprazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazines .

Scientific Research Applications

Mesoprazine has a wide range of applications in scientific research:

Mechanism of Action

Mesoprazine exerts its effects primarily through antagonism of dopamine receptors in the brain. This action helps in managing psychotic symptoms by reducing dopamine activity. Additionally, this compound binds to serotonin receptors, contributing to its antipsychotic and sedative effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined histamine-antagonist properties and central nervous system effects. It offers a broader spectrum of action compared to other phenothiazines, making it a versatile compound in both medical and industrial applications .

Properties

IUPAC Name

6-chloro-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN5O/c1-7(2)13-10-15-8(11)14-9(16-10)12-5-4-6-17-3/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYBBBROJPQQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171290
Record name 6-Chloro-N-(3-methoxypropyl)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-09-5
Record name Mesoprazine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-(3-methoxypropyl)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8902D4L2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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